5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride
Description
5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride (CAS: To be determined; molecular formula: C₆H₉BrCl₂N₃) is a halogenated pyridine derivative with a unique substitution pattern. The compound features:
- A pyridine core with a bromine atom at position 3.
- An amine group at position 2.
- An aminomethyl (-CH₂NH₂) group at position 5.
- Two hydrochloride counterions, enhancing its solubility in polar solvents.
Its dihydrochloride form improves stability and bioavailability compared to the free base.
Properties
Molecular Formula |
C6H10BrCl2N3 |
|---|---|
Molecular Weight |
274.97 g/mol |
IUPAC Name |
5-(aminomethyl)-3-bromopyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H8BrN3.2ClH/c7-5-1-4(2-8)3-10-6(5)9;;/h1,3H,2,8H2,(H2,9,10);2*1H |
InChI Key |
ZWTBBWLRHVDQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride typically involves the bromination of 2-aminomethylpyridine followed by the introduction of the aminomethyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The dihydrochloride form is typically obtained through crystallization or precipitation methods.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Research Implications :
- The bromine position in the target compound (position 3 vs. 5 in the analog) alters electronic effects on the pyridine ring, impacting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- The aminomethyl group enhances hydrogen-bonding capacity, making the target compound more suitable for drug discovery targeting polar binding pockets.
- The acrylate ester in the analog suggests applications in materials science (e.g., polymer precursors) rather than medicinal chemistry.
Broader Context: Halogenated Pyridines
- 3-Bromo-2-aminopyridine derivatives: Commonly used in catalytic C-Br functionalization due to the bromine’s accessibility at position 3.
- 5-Bromo-2-aminopyridine derivatives: Bromine at position 5 often requires harsher conditions for substitution, limiting synthetic utility.
Table 1: Comparative Properties of Selected Pyridine Derivatives
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